3-(3-Bromo-5-hydroxyphenyl)propanoic acid
Description
3-(3-Bromo-5-hydroxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by a bromine atom at the 3-position and a hydroxyl group at the 5-position on the aromatic ring, with a propanoic acid side chain (C₉H₉BrO₃). This compound belongs to the broader class of 3-phenylpropanoic acids (3-PPAs), which are studied for their diverse biological activities and structural versatility in medicinal and organic chemistry.
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,11H,1-2H2,(H,12,13) |
InChI Key |
RGVAXIBCLQNHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 3-hydroxyphenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-(3-Bromo-5-hydroxyphenyl)propanoic acid may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-(3-Bromo-5-oxophenyl)propanoic acid.
Reduction: Formation of 3-(5-Hydroxyphenyl)propanoic acid.
Substitution: Formation of 3-(3-Azido-5-hydroxyphenyl)propanoic acid.
Scientific Research Applications
Medicinal Chemistry
3-(3-Bromo-5-hydroxyphenyl)propanoic acid has garnered attention for its potential therapeutic properties. Its derivatives are being investigated for antimicrobial activity , particularly against multidrug-resistant pathogens such as those in the ESKAPE group, which includes:
- Staphylococcus aureus
- Enterococcus faecalis
- Klebsiella pneumoniae
- Acinetobacter baumannii
- Pseudomonas aeruginosa
- Escherichia coli
Case Studies :
- A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 8 to 64 µg/mL against Candida auris, highlighting its potential as a therapeutic agent in treating resistant infections .
Chemical Synthesis
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with aryl halides, where 3-(3-Bromo-5-hydroxyphenyl)propanoic acid can act as an aryl halide component .
- Substitution Reactions : The bromine atom can be substituted with other functional groups, facilitating the development of new compounds with tailored properties.
Biological Studies
Research indicates that 3-(3-Bromo-5-hydroxyphenyl)propanoic acid may affect biochemical pathways related to cell wall synthesis and membrane integrity in bacteria. Its hydroxyl group may enhance its ability to generate reactive oxygen species (ROS), contributing to its antimicrobial effects .
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Halogen vs. Hydroxyl groups improve solubility and hydrogen-bonding capacity, whereas methoxy groups introduce steric bulk and electron-donating effects .
- Substituent Positioning: The 3-bromo-5-hydroxy substitution pattern in the target compound is distinct from the 3,5-dichloro-4-hydroxy or 5-bromo-2-methoxy analogs, which may alter electronic properties (e.g., acidity of the propanoic acid group) and binding affinities .
Antimicrobial Activity
- Chlorinated Analogs: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid and its methyl ester (compounds 1–2 in ) exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL), attributed to their electronegative chlorine atoms and hydroxyl groups enhancing membrane disruption .
Pharmacological Potential
- Indole and Pyrazole Derivatives: Compounds like 3-(5-bromo-1H-indol-3-yl)propanoic acid () and pyrazole-based analogs () demonstrate analgesic and antifungal activities, though their scaffolds differ significantly from phenylpropanoic acids .
Physicochemical Properties
- Solubility: The hydroxyl group in 3-(3-Bromo-5-hydroxyphenyl)propanoic acid enhances water solubility compared to its methoxy or halogen-only analogs. For example, 3-(3-Bromo-5-fluorophenyl)propanoic acid (logP ~2.5) is likely more lipophilic due to fluorine’s hydrophobicity .
- Acidity: The pKa of the propanoic acid group is influenced by substituents. Electron-withdrawing groups (e.g., Br, Cl) lower the pKa, increasing acidity, whereas electron-donating groups (e.g., -OCH₃) raise it .
Biological Activity
3-(3-Bromo-5-hydroxyphenyl)propanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H11BrO3
- Molecular Weight : 273.1 g/mol
- IUPAC Name : 3-(3-Bromo-5-hydroxyphenyl)propanoic acid
Biological Activities
Research has indicated that 3-(3-Bromo-5-hydroxyphenyl)propanoic acid exhibits several biological activities, primarily focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have demonstrated that brominated phenolic compounds, including 3-(3-Bromo-5-hydroxyphenyl)propanoic acid, possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related bromophenols have been reported to be as low as 70 μg/mL against multiple bacterial strains .
Anticancer Properties
The anticancer potential of 3-(3-Bromo-5-hydroxyphenyl)propanoic acid is noteworthy. Research indicates that bromophenols can induce apoptosis in cancer cells through various mechanisms, such as mitochondrial dysfunction and inhibition of topoisomerase activity. For example, related compounds have demonstrated cytotoxic effects on human cancer cell lines, including HeLa and A549, with IC50 values ranging from 1.72 to 8.71 μg/mL .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for its potential therapeutic applications in treating inflammatory diseases.
The mechanism by which 3-(3-Bromo-5-hydroxyphenyl)propanoic acid exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways associated with inflammation and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various bromophenols against clinical isolates of bacteria. The results indicated that compounds structurally similar to 3-(3-Bromo-5-hydroxyphenyl)propanoic acid had significant antibacterial effects, particularly against resistant strains .
- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of bromophenolic compounds on human cancer cell lines. The findings showed that these compounds could effectively inhibit cell growth and induce apoptosis, supporting their potential as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of 3-(3-Bromo-5-hydroxyphenyl)propanoic acid compared to other related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-(3-Bromo-5-hydroxyphenyl)propanoic acid | Moderate | High | Moderate |
| 3-bromo-4,5-dihydroxy-benzaldehyde | High | Moderate | Low |
| Lanosol butenone | Moderate | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
